1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylic acid
Overview
Description
“1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylic acid” is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butoxycarbonyl-protected amino acid ionic liquids . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using NMR spectroscopy . The 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule, respectively .Chemical Reactions Analysis
The amino group in this compound is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . This reactivity allows it to participate in a variety of chemical reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For example, its molecular weight can be determined using mass spectrometry .Scientific Research Applications
Synthesis of Benzimidazole and Quinoxalin-2(1H)-one Scaffolds
1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylic acid has been utilized in the synthesis of benzimidazole and quinoxalin-2(1H)-one scaffolds. This process involves treating 2-(N-Boc-amino)phenylisocyanide with carboxylic acids and glyoxylic acids. The synthesis is achieved through two-component coupling, deprotection, and intermolecular cyclization, offering a facile one-pot method for creating these compounds (Chen et al., 2014).
Antifilarial and Antineoplastic Agents
This compound has been involved in the synthesis of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives. These derivatives have shown potential as antineoplastic and antifilarial agents. Their ability to cause significant growth inhibition in L1210 cells and notable in vivo antifilarial activity against adult worms of various species has been documented, demonstrating their biomedical significance (Ram et al., 1992).
Applications in Quantum Chemical Calculations
The compound has also been used in the quantum chemical investigation of rotamers of Boc-protected hydrazide key intermediates. This involves the estimation of the geometry of tert-butyl carbazate rotamers with quantum chemical calculations, highlighting its role in advancing computational chemistry methods (Milen et al., 2019).
Antimicrobial Activity
Synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives from the compound has been researched, evaluating their antimicrobial activities. This synthesis process demonstrates the versatility of this compound in contributing to the development of new antimicrobial agents (Pund et al., 2020).
Future Directions
The future directions for the use of this compound could include further exploration of its potential as a building block in the synthesis of various bioactive compounds. Its use in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor suggests potential applications in medicinal chemistry .
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their structural similarity to purine .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking, due to the presence of the imidazole ring .
Biochemical Pathways
Benzimidazole derivatives are known to be involved in a variety of biochemical pathways due to their wide range of biological activities .
Result of Action
Benzimidazole derivatives are known to exhibit a broad range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability .
Biochemical Analysis
Biochemical Properties
1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzimidazole derivatives are known to inhibit certain enzymes involved in DNA replication and repair, making them potential candidates for anticancer therapies . The compound’s interaction with these enzymes often involves binding to the active site, thereby blocking the enzyme’s activity and preventing the progression of the biochemical pathway.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and division . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are crucial for cell survival and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of cell proliferation or altered metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues or organs. Understanding the dosage-dependent effects of the compound is crucial for determining its therapeutic window and ensuring its safe use in clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound can inhibit enzymes involved in nucleotide synthesis, leading to a decrease in the availability of nucleotides for DNA replication and repair. This inhibition can have downstream effects on cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its accumulation in target tissues. The compound’s distribution can influence its efficacy and toxicity, as it needs to reach the intended site of action to exert its effects.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus to interact with DNA or transcription factors, or it may accumulate in the cytoplasm to modulate enzyme activity. The precise localization of the compound can determine its specific effects on cellular processes.
Properties
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)22-14(21)16-6-7-18-9-17-11-8-10(13(19)20)4-5-12(11)18/h4-5,8-9H,6-7H2,1-3H3,(H,16,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLSHXGYRKRZHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=NC2=C1C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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